molecular formula C12H12N4S B5806256 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B5806256
M. Wt: 244.32 g/mol
InChI Key: ILORCSHSPMKKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as TMTI, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but studies suggest that it may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activities. Studies have also indicated that 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol may have neuroprotective properties and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in lab experiments is its relatively simple synthesis method. Additionally, 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results in various applications, making it a versatile compound for scientific research. However, one limitation of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. One area of interest is the development of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol-based materials for use in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol could be further investigated for its potential use in environmental monitoring and remediation.
Conclusion:
In conclusion, 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. While the mechanism of action of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, studies have indicated its potential as an anticancer agent and for its neuroprotective properties. Further research is needed to fully understand the potential of 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and its applications in various fields.

Synthesis Methods

5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be synthesized through a multistep process involving the condensation of 2,4-dimethylaniline and 2,4-dimethylbenzenethiol, followed by cyclization and oxidation reactions. The resulting product is a yellow crystalline solid with a melting point of 270-272°C.

Scientific Research Applications

5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results as a potential anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been studied for its potential applications in the development of organic semiconductors and as a catalyst in organic reactions. Additionally, 5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in environmental samples.

properties

IUPAC Name

5,6,8-trimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-6-4-7(2)10-8(5-6)9-11(16(10)3)13-12(17)15-14-9/h4-5H,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILORCSHSPMKKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=NNC(=S)N=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,8-Trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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